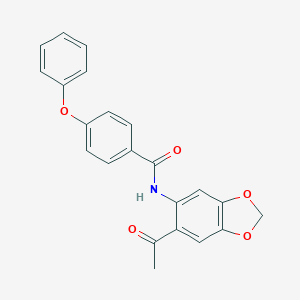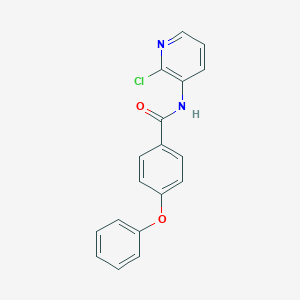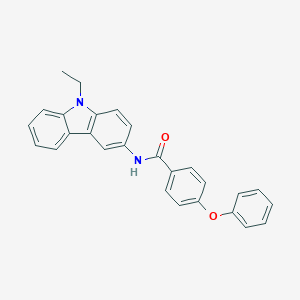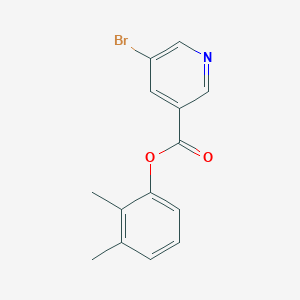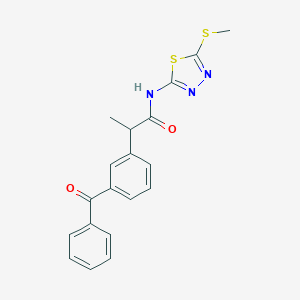
2-(3-benzoylphenyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-benzoylphenyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide is an organic compound that features a benzoylphenyl group and a thiadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzoylphenyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide typically involves the following steps:
Formation of the Benzoylphenyl Intermediate: The initial step involves the preparation of 2-(3-benzoylphenyl)propionitrile.
Introduction of the Thiadiazole Ring: The next step involves the formation of the thiadiazole ring.
Final Coupling Reaction: The final step involves coupling the thiadiazole intermediate with a suitable amine to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(3-benzoylphenyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Introduction of various functional groups depending on the nucleophile used.
科学研究应用
2-(3-benzoylphenyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 2-(3-benzoylphenyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets. The benzoylphenyl group can interact with hydrophobic pockets in proteins, while the thiadiazole ring can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to the desired biological effect .
相似化合物的比较
Similar Compounds
2-(3-benzoylphenyl)propionitrile: This compound is similar in structure but lacks the thiadiazole ring.
2-(3-benzoylphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide: This compound has an acetamide group instead of a propanamide group.
Uniqueness
2-(3-benzoylphenyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide is unique due to the presence of both the benzoylphenyl group and the thiadiazole ring. This combination allows for specific interactions with molecular targets, making it a versatile compound for various applications.
属性
分子式 |
C19H17N3O2S2 |
|---|---|
分子量 |
383.5 g/mol |
IUPAC 名称 |
2-(3-benzoylphenyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C19H17N3O2S2/c1-12(17(24)20-18-21-22-19(25-2)26-18)14-9-6-10-15(11-14)16(23)13-7-4-3-5-8-13/h3-12H,1-2H3,(H,20,21,24) |
InChI 键 |
BSFCGEMLLHCPLH-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC(=C1)C(=O)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)SC |
规范 SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B310343.png)
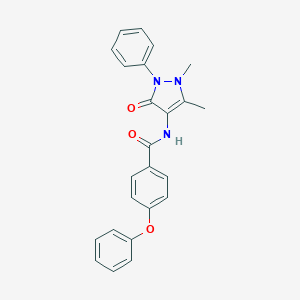
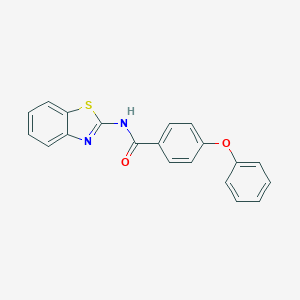
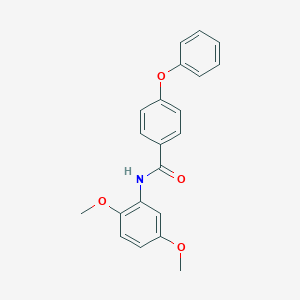
![5-bromo-N-(3-{[(5-bromo-3-pyridinyl)carbonyl]amino}phenyl)nicotinamide](/img/structure/B310350.png)
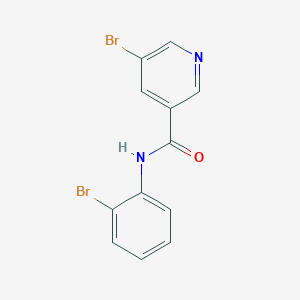


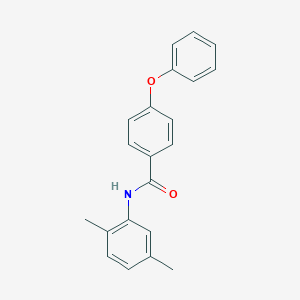
![Ethyl3-[(4-phenoxybenzoyl)amino]benzoate](/img/structure/B310357.png)
